1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone
Description
Contextualization within the Field of Biphenyl-Ethanone Chemistry
Biphenyl-ethanone chemistry is a specialized area of organic chemistry focusing on molecules that contain both the biphenyl (B1667301) scaffold and an ethanone (B97240) (acetyl) functional group. These compounds are notable as intermediates in the synthesis of fine chemicals and pharmaceuticals. The position of the acetyl and other substituent groups on the biphenyl rings significantly influences the molecule's physical and chemical properties, giving rise to a diverse family of isomers with distinct applications.
The synthesis of these compounds typically relies on two cornerstone reactions in organic chemistry:
Friedel-Crafts Acylation: This reaction introduces an acetyl group onto a pre-formed biphenyl ring system. For instance, the acylation of 4-methylbiphenyl (B165694) would be a potential, though less direct, route to forming the target molecule. Studies on the acylation of biphenyl itself show that positional selectivity can be a challenge, often favoring substitution at the 4-position.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming the C-C bond between the two phenyl rings. rsc.org A common strategy to synthesize 1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone involves coupling an acetyl-substituted phenylboronic acid with a methyl-substituted aryl halide, or vice versa. For example, reacting (3-acetylphenyl)boronic acid with 4-bromotoluene (B49008) in the presence of a palladium catalyst provides a direct route to the target molecule. This method is widely favored for its high yields and tolerance of various functional groups. rsc.org
Significance of the Biphenyl Scaffold and Ethanone Functionality in Organic Chemistry
The utility of this compound stems from the combined properties of its two primary structural features: the biphenyl scaffold and the ethanone functional group.
The Biphenyl Scaffold: The biphenyl moiety is considered a "privileged scaffold" in medicinal chemistry. Its semi-rigid structure provides a defined spatial arrangement for functional groups, which is crucial for binding to biological targets like enzymes and receptors. Biphenyl derivatives are found in numerous pharmaceuticals, including anti-inflammatory drugs, antihypertensives, and agents targeting neurological disorders. The scaffold's presence can enhance a molecule's metabolic stability and tune its solubility properties.
The Ethanone Functionality: The ethanone group, a type of ketone, is a versatile functional group in organic synthesis. It contains a reactive carbonyl group (C=O) and acidic alpha-hydrogens (the hydrogens on the carbon adjacent to the carbonyl). These features allow for a wide range of chemical transformations:
Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by nucleophiles. This allows for the conversion of the ketone into other functional groups, such as alcohols (via reduction) or imines.
Enolate Chemistry: The alpha-hydrogens can be removed by a base to form an enolate, which is a powerful carbon nucleophile. This allows for the formation of new carbon-carbon bonds at the position adjacent to the carbonyl group.
Oxidation: The ethanone group can be oxidized to a carboxylic acid functional group.
Role as a Key Precursor in Advanced Chemical Synthesis
This compound serves primarily as a key precursor or intermediate in the synthesis of more elaborate molecules. Its bifunctional nature—a reactive ketone handle on one ring and a modifiable methyl-substituted ring on the other—allows for sequential and selective chemical modifications.
While specific, large-scale applications of this exact isomer are not extensively detailed in publicly available literature, its value is evident from its role as a building block. Chemical suppliers list it as a reagent for research and development, and its structural motifs are present in molecules of higher complexity. For example, related biphenyl ketone derivatives are crucial intermediates in the synthesis of pharmaceuticals. The anti-inflammatory drug Etoricoxib (B1671761), a selective COX-2 inhibitor, is synthesized from a structurally analogous pyridyl-ethanone building block, highlighting the importance of such intermediates in constructing complex drug targets. google.com
Furthermore, related compounds like 3-acetylbiphenyl (B1295732) are used to synthesize fatty acid amide hydrolase (FAAH) inhibitors, which have shown potential for treating anxiety and depression. The ethanone group in these precursors can be transformed into other functionalities, such as in the preparation of Schiff's bases from 4-acetylbiphenyl, demonstrating its utility in building larger molecular systems. chemicalbook.com Therefore, this compound represents a readily available starting material for the discovery and development of new chemical entities in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14O |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-[3-(4-methylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C15H14O/c1-11-6-8-13(9-7-11)15-5-3-4-14(10-15)12(2)16/h3-10H,1-2H3 |
InChI Key |
JHCLNEOTTRNKFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C |
Origin of Product |
United States |
Methodologies for the Synthesis of 1 4 Methyl 1,1 Biphenyl 3 Yl Ethanone and Its Derivatives
Established Synthetic Routes for Biphenyl-Ethanone Compounds
Traditional methods for forging the biphenyl (B1667301) core and introducing the ethanone (B97240) moiety remain fundamental in organic synthesis. These routes, primarily Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions, are well-documented and widely employed.
Friedel-Crafts Acylation Approaches in Biphenyl Synthesis
The Friedel-Crafts acylation is a classic and effective method for introducing an acyl group, such as an acetyl group, onto an aromatic ring. masterorganicchemistry.com Discovered by Charles Friedel and James Crafts in 1877, this electrophilic aromatic substitution reaction typically involves treating an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.comnih.gov
For the synthesis of biphenyl-ethanone compounds, this reaction can be applied in two primary ways:
Acylation of a pre-formed biphenyl: 4-Methylbiphenyl (B165694) can be acylated using acetyl chloride (CH₃COCl) and a Lewis acid catalyst. The Lewis acid activates the acetyl chloride, forming a highly electrophilic acylium ion ([CH₃CO]⁺), which is then attacked by the electron-rich biphenyl ring. nih.gov However, this approach can lead to a mixture of isomers, as the acetyl group can add to various positions on either aromatic ring, making purification challenging.
Intramolecular Friedel-Crafts Acylation: A more controlled approach involves an intramolecular reaction to form a fused ring system, which can then be further modified. masterorganicchemistry.com While not directly applicable to the synthesis of the target compound in a single step, this strategy is crucial for creating polycyclic aromatic ketones. masterorganicchemistry.com
The general mechanism begins with the Lewis acid coordinating to the halogen of the acyl halide, which makes the halogen a better leaving group and generates the acylium ion electrophile. nih.govyoutube.com The aromatic ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a base (such as AlCl₄⁻) removes a proton from the carbon bearing the new substituent, restoring aromaticity and yielding the ketone. youtube.com
Palladium-Catalyzed Cross-Coupling Strategies for Biphenyl Formation (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile strategies for constructing C-C bonds, particularly for the synthesis of unsymmetrical biaryl compounds. gre.ac.uk The Suzuki-Miyaura coupling, first reported in 1981, is a cornerstone of this class of reactions and is exceptionally well-suited for synthesizing 1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone. libretexts.org
The reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.org For the target molecule, two principal disconnections are possible:
Route A: Coupling of (3-acetylphenyl)boronic acid with 4-bromotoluene (B49008) or 4-iodotoluene.
Route B: Coupling of 3-bromoacetophenone or 3-iodoacetophenone with (4-methylphenyl)boronic acid (4-tolylboronic acid). obrnutafaza.hr
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 4-bromotoluene), inserting itself into the carbon-halogen bond to form a palladium(II) species. This step is often rate-determining. libretexts.org
Transmetalation: The organoboron compound, activated by the base, transfers its organic group (the 3-acetylphenyl group, for instance) to the palladium(II) complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biphenyl C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
The Suzuki-Miyaura reaction is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, commercial availability of reagents, and the generally non-toxic nature of the boron-containing byproducts. gre.ac.uk
| Parameter | Friedel-Crafts Acylation | Suzuki-Miyaura Coupling |
| Bond Formed | C(aromatic)-C(acyl) | C(aromatic)-C(aromatic) |
| Key Reagents | Acyl halide/anhydride, Lewis Acid (e.g., AlCl₃) | Organoboron compound, Organohalide, Pd(0) catalyst, Base |
| Primary Use | Introduction of ketone functionality | Formation of the biphenyl backbone |
| Key Advantage | Direct acylation of aromatic rings | High functional group tolerance, high yields, regioselectivity |
| Key Limitation | Often poor regioselectivity, potential for polyacylation | Catalyst sensitivity, cost of palladium |
Novel and Optimized Synthetic Methodologies
Research continues to focus on developing more efficient, sustainable, and cost-effective synthetic methods. Innovations in biocatalysis and microwave-assisted synthesis are at the forefront of this evolution.
Exploration of Biocatalytic Approaches in Biphenyl Ethanone Synthesis
Biocatalysis, the use of enzymes or whole-cell microorganisms to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis, offering high selectivity and environmentally benign reaction conditions. uni-graz.at While a direct one-pot biocatalytic synthesis of this compound is not established, enzymatic methods can be applied to key steps in its synthesis or derivatization.
Enzymatic Ketone Reduction: The ethanone moiety of the target compound can be asymmetrically reduced to a chiral alcohol using ketoreductase enzymes or whole-cell systems like Geotrichum candidum or Lactobacillus paracasei. researchgate.net This would produce enantiomerically pure (R)- or (S)-1-(4'-methyl-[1,1'-biphenyl]-3-yl)ethanol, which are valuable chiral building blocks for pharmaceuticals.
Enzymatic Coupling: In nature, some biphenol compounds are formed through enzymatic oxidative phenolic coupling. nih.gov While challenging, research into enzyme-catalyzed cross-coupling reactions is ongoing. For example, enzymes like α-oxoamine synthases (OAS) have been used to synthesize α-amino ketones, demonstrating the potential for enzymatic C-C bond formation in complex molecules. researchgate.net The development of enzymes capable of performing a Suzuki-type coupling could revolutionize the synthesis of biphenyls.
Development of Microwave-Assisted Organic Synthesis (MAOS) Protocols
Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. youtube.comyoutube.com The heating occurs directly and homogeneously throughout the reaction medium, avoiding localized overheating at the vessel walls. youtube.com
MAOS has been successfully applied to a wide range of reactions, including the Suzuki-Miyaura coupling. gre.ac.uk The synthesis of biphenyl ethanones can be significantly optimized using this technology. For instance, a Suzuki coupling that might take several hours under conventional reflux conditions can often be completed in a matter of minutes in a dedicated microwave reactor. youtube.comnih.gov This rapid optimization allows for the swift screening of reaction conditions (catalysts, bases, solvents) to find the ideal protocol for synthesizing this compound, making the process more efficient for library synthesis in drug discovery. youtube.com
| Methodology | Principle | Potential Application to Target Synthesis | Key Advantage(s) |
| Biocatalysis | Use of enzymes or microorganisms as catalysts. | Asymmetric reduction of the ketone; potential future for enzymatic C-C bond formation. | High stereoselectivity, mild/green conditions, reduced byproducts. uni-graz.at |
| MAOS | Use of microwave irradiation for rapid, uniform heating. | Acceleration of the Suzuki-Miyaura coupling step. | Drastically reduced reaction times, often higher yields, enhanced purity. youtube.com |
Purification Techniques for Synthesized Biphenyl-Ethanone Compounds
Regardless of the synthetic route chosen, purification of the final product is a critical step to remove unreacted starting materials, catalysts, and byproducts. For solid compounds like this compound, a combination of techniques is typically employed.
Extraction and Washing: After the reaction is complete, a standard workup procedure often involves extracting the crude product into an organic solvent. This solution is then washed with water, brine, or acidic/basic aqueous solutions to remove inorganic salts and water-soluble impurities. google.com
Column Chromatography: This is one of the most powerful and common methods for purifying organic compounds. wikipedia.org The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. An eluent (a solvent or mixture of solvents) is then passed through the column. obrnutafaza.hr Components of the mixture separate based on their differential adsorption to the silica gel and solubility in the eluent, allowing the pure product to be collected in fractions.
Recrystallization: This technique is used to purify solid compounds based on differences in solubility between the desired product and impurities in a given solvent at different temperatures. researchgate.net The crude solid is dissolved in a minimum amount of a suitable hot solvent. As the solution cools slowly, the solubility of the product decreases, and it forms pure crystals, while impurities remain dissolved in the mother liquor. researchgate.net The purified crystals are then collected by filtration. youtube.com
Trituration: This involves washing the crude solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble. wikipedia.org This is a simple and effective method for removing highly soluble impurities.
For the purification of this compound, a typical sequence might involve an initial extraction and washing, followed by column chromatography to achieve high purity, and potentially a final recrystallization step to obtain a crystalline solid. researchgate.netrsc.org
Recrystallization Methods
Recrystallization is a fundamental technique for purifying solid organic compounds based on their differential solubility in a particular solvent or solvent system at different temperatures. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.
For biphenyl ethanone derivatives, the choice of solvent is crucial. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. Furthermore, the solvent should not react with the compound and should be easily removable from the purified crystals.
In the context of purifying intermediates for pharmacologically active compounds, such as the etoricoxib (B1671761) intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a specific recrystallization process has been detailed. google.comgoogle.com The purified compound was dissolved in N,N'-dimethylformamide (DMF) at a high temperature (120 °C). google.comgoogle.com Subsequent cooling of the solution to room temperature (25 °C) induced crystallization. The resulting suspension was stirred for a period to maximize crystal growth, followed by filtration. To further remove any residual impurities, the collected crystals were washed with acetone (B3395972) and then dried under vacuum to yield the final, highly purified product as a white solid. google.comgoogle.com
While specific recrystallization data for this compound is not extensively detailed in the provided literature, the principles applied to analogous compounds are directly relevant. The selection of an appropriate solvent system would likely involve screening various organic solvents, such as alkanes (e.g., hexane, cyclohexane), aromatic hydrocarbons (e.g., toluene), esters (e.g., ethyl acetate), and alcohols (e.g., methanol, ethanol), or mixtures thereof.
Chromatographic Separation Techniques (e.g., Column Chromatography, HPLC)
Chromatographic techniques are powerful tools for the separation and purification of individual components from a mixture. These methods rely on the differential partitioning of the components between a stationary phase and a mobile phase. For the purification of this compound and its derivatives, column chromatography and High-Performance Liquid Chromatography (HPLC) are the most pertinent techniques.
Column Chromatography
Column chromatography is a widely used preparative technique to purify compounds on a larger scale. A solid adsorbent, typically silica gel, is packed into a column to serve as the stationary phase. The crude reaction mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the eluent or mobile phase) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, thus enabling separation.
For the purification of various biphenyl derivatives, silica gel column chromatography is a consistently reported method. google.comgoogle.comrsc.orgscienceopen.comchemicalbook.com The choice of eluent system is critical for achieving good separation. A common approach is to use a non-polar solvent and gradually increase the polarity by adding a more polar solvent. For instance, mixtures of petroleum ether and ethyl acetate (B1210297), or cyclohexane (B81311) and ethyl acetate, are frequently employed. google.comgoogle.comchemicalbook.comrsc.org The residue from the reaction is typically dissolved in a minimum amount of solvent and subjected to column chromatography. rsc.org The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the desired product. The pure fractions are then combined and the solvent is evaporated to yield the purified compound. rsc.orgrsc.org
The following table summarizes typical conditions used for the column chromatographic purification of related biphenyl compounds.
| Compound/Derivative Type | Stationary Phase | Eluent System (Mobile Phase) | Reference(s) |
| Substituted 2-hydroxy-4'-hydroxybenzophenones | Silica Gel | Petroleum ether/Ethyl acetate (40:1) | rsc.org |
| Phosphine (B1218219) derivatives | Silica Gel | Dichloromethane | rsc.org |
| Fluorinated piperidines | Silica Gel | Pentane/Diethyl ether (5:1) | scienceopen.com |
| 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | Silica Gel | Ethyl acetate/Cyclohexane (gradient from 5:5 to 10:0) | google.comgoogle.comchemicalbook.com |
| 6-methylpyridin-3-yl trifluoromethansulfonate | Silica Gel | n-Hexane/Ethyl acetate (from 9:1 to 4:1) | google.comgoogle.com |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an analytical technique that can also be adapted for preparative purification. It operates on the same principles as column chromatography but uses high pressure to force the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster separation times. While the search results primarily detail the use of column chromatography for preparative scale purification, HPLC is an invaluable tool for assessing the purity of the final product and for purifying smaller quantities with very high purity. For analytical purposes, information on HPLC can be found for related compounds, which can inform method development for this compound. ambeed.com
Chemical Reactivity and Transformation Studies of 1 4 Methyl 1,1 Biphenyl 3 Yl Ethanone
Oxidation Reactions of the Ethanone (B97240) Moiety and Biphenyl (B1667301) System
The ethanone group and the biphenyl system are both susceptible to oxidation under various conditions, leading to a range of potential products.
The acetyl group's carbonyl can undergo oxidation. A common transformation for aryl methyl ketones is the Baeyer-Villiger oxidation. While specific studies on 1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone are not prevalent, the reaction mechanism is well-established for similar structures like acetophenone (B1666503), which can be oxidized to phenyl acetate (B1210297). researchgate.net This suggests that the ethanone moiety in the title compound could be converted to the corresponding 4'-methyl-[1,1'-biphenyl]-3-yl acetate ester.
Another reaction at the carbonyl group is the formation of oximes. This involves treating the ketone with hydroxylamine (B1172632) or its salts. This transformation is not a direct oxidation of the carbon framework but represents an oxidation of the nitrogen reagent and a change in the oxidation state at the carbonyl carbon. Studies on related styrenes have shown that they can be converted to aromatic ketoximes using an iron(II) catalyst. researchgate.net
The methyl group of the ethanone moiety can be oxidized under specific conditions, potentially leading to an alpha-keto acid, although this often requires harsh reagents. The biphenyl system itself is generally stable to oxidation, but under vigorous conditions, it can be degraded. The tolyl methyl group is also a site for potential oxidation to a carboxylic acid, which would yield 3-acetyl-[1,1'-biphenyl]-4'-carboxylic acid.
Reduction Pathways of the Carbonyl Group to Alcohols
The reduction of the carbonyl group in this compound to the corresponding secondary alcohol, 1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanol, is a fundamental transformation. This reaction can be achieved through various methods, including catalytic hydrogenation and the use of metal hydride reagents.
Asymmetric reduction is of particular interest as it yields chiral alcohols, which are valuable intermediates in pharmaceutical synthesis. researchgate.net Enzymes, such as alcohol dehydrogenases (ADH) from microorganisms like Rhodococcus erythropolis, have demonstrated high efficiency and enantioselectivity in the reduction of various acetophenone derivatives. researchgate.net These biocatalytic methods are considered "green chemistry" approaches as they avoid the use of heavy metal catalysts and harsh reaction conditions. researchgate.net For example, the asymmetric bioreduction of acetophenone can yield (S)-1-phenylethanol with high enantiomeric excess. researchgate.net
Chemical methods are also widely employed. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for the reduction of ketones to alcohols. The reduction of the related compound 1-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone to its corresponding ethanol (B145695) derivative has been documented, illustrating the feasibility of this transformation within this class of compounds. chegg.com
Table 1: Reduction of this compound
| Reactant | Product | Reagents/Catalysts | Reaction Type |
| This compound | 1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanol | Sodium Borohydride (NaBH₄) | Chemical Reduction |
| This compound | (S)- or (R)-1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanol | Alcohol Dehydrogenase (ADH) / Whole-cell biocatalyst | Asymmetric Bioreduction |
| This compound | 1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanol | H₂, Pd/C or PtO₂ | Catalytic Hydrogenation |
Electrophilic Aromatic Substitution Reactions on the Biphenyl Core
The biphenyl core of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com The position of substitution is directed by the existing substituents on the rings: the acetyl group (-COCH₃) and the methyl group (-CH₃). youtube.com
The acetyl group is an electron-withdrawing group and acts as a deactivating, meta-director. Therefore, on the first phenyl ring (the one bearing the ethanone), incoming electrophiles will preferentially add to the positions meta to the acetyl group (C5).
The methyl group on the second phenyl ring is an electron-donating group and is considered an activating, ortho, para-director. youtube.com It will direct incoming electrophiles to the positions ortho (3') and para (is already substituted) to itself. Due to steric hindrance from the other phenyl ring, substitution at the 3' position is most likely. The ring with the activating methyl group is more electron-rich and therefore more reactive towards electrophiles than the ring with the deactivating acetyl group. youtube.com
Table 2: Directing Effects in Electrophilic Aromatic Substitution
| Ring System | Substituent | Electronic Effect | Directing Influence | Predicted Position(s) of Substitution |
| Phenyl ring at position 3 | Acetyl (-COCH₃) | Electron-withdrawing | Deactivating, meta | C5 |
| Phenyl ring at position 4' | Methyl (-CH₃) | Electron-donating | Activating, ortho, para | C3' |
Therefore, in a reaction like nitration (using HNO₃/H₂SO₄), the major product would be expected to be 1-(3'-nitro-4'-methyl-[1,1'-biphenyl]-3-yl)ethanone.
Investigations into Other Significant Chemical Transformations and Rearrangements
Beyond oxidation, reduction, and electrophilic substitution, this compound can participate in other important chemical reactions. The synthesis of the biphenyl structure itself often relies on cross-coupling reactions, such as the Suzuki coupling, which links an aryl halide with an arylboronic acid. rsc.org This implies that the compound or its precursors can be synthesized from halogenated derivatives.
The methyl group of the ethanone moiety is weakly acidic and can be deprotonated by a strong base. The resulting enolate can then act as a nucleophile in reactions like the aldol (B89426) condensation. This would involve reacting the ketone with an aldehyde or another ketone to form a β-hydroxy ketone, which can then be dehydrated to form an α,β-unsaturated ketone.
Another classic reaction for methyl ketones is the haloform reaction. Treatment with a base and a halogen (e.g., I₂, Br₂, or Cl₂) can convert the acetyl group into a carboxylate and a haloform (CHI₃, CHBr₃, or CHCl₃). This would transform this compound into 4'-methyl-[1,1'-biphenyl]-3-carboxylic acid.
Theoretical and Computational Investigations of 1 4 Methyl 1,1 Biphenyl 3 Yl Ethanone
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. DFT calculations can determine optimized molecular geometries, electronic energies, and the distribution of electron density. For 1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone, DFT studies would focus on several key aspects.
The electronic properties are primarily understood through the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich methyl-substituted phenyl ring, while the LUMO would likely be centered around the electron-withdrawing acetyl group and its attached phenyl ring.
Time-dependent DFT (TD-DFT) can further be used to predict the electronic absorption spectra (UV-Vis), providing insights into how the molecule interacts with light. researchgate.net The electronic transitions, primarily π-π* transitions within the biphenyl (B1667301) system and n-π* transitions associated with the carbonyl group, dictate its photophysical properties.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Biphenyl-Ethanone Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or a specific property. acs.org For a class of molecules like biphenyl-ethanone derivatives, QSAR can be instrumental in designing new compounds with enhanced potency for a particular biological target, such as an enzyme or receptor.
A QSAR study begins by calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). researchgate.net For biphenyl derivatives, descriptors might also include the dihedral angle or Jurs descriptors which capture spatial properties. nih.gov
Multiple Linear Regression (MLR) or more advanced machine learning methods are then used to build a mathematical model. nih.gov For instance, a study on 3-(4-biphenylmethyl) derivatives used 2D-QSAR to develop a statistically significant model (r² = 0.8940) for angiotensin II receptor antagonism, suggesting that electronegative and less bulky substituents were favorable for activity. researchgate.net Such models can predict the activity of new, unsynthesized compounds, guiding synthetic efforts toward more promising candidates. The insights from QSAR help in understanding which structural features are critical for the desired activity. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a ligand, such as this compound, might bind to a biological target, typically a protein.
Molecular Docking predicts the preferred orientation of a ligand within the active site of a protein. The process involves sampling numerous conformations of the ligand and scoring them based on a function that estimates the binding affinity (e.g., binding free energy in kcal/mol). eurekaselect.com Docking studies on similar biphenyl compounds have revealed the importance of hydrogen bonds, π-π stacking, and hydrophobic interactions in stabilizing the ligand-protein complex. researchgate.net For this compound, the carbonyl oxygen could act as a hydrogen bond acceptor, while the phenyl rings could engage in π-π or CH-π interactions with aromatic residues in the binding pocket. researchgate.neteurekaselect.com
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, typically on the nanosecond to microsecond scale. mdpi.com Starting from a docked pose, an MD simulation calculates the atomic movements by solving Newton's equations of motion, offering insights into the stability and flexibility of the complex. nih.gov Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand, and the number of intermolecular hydrogen bonds over time to evaluate the persistence of key interactions. eurekaselect.commdpi.com This provides a more realistic and detailed picture of the binding event than static docking alone.
Natural Bonding Orbital (NBO) Analysis and Molecular Electrostatic Potential (MEP) Mapping
Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with Lewis structures. wisc.edu This method quantifies donor-acceptor interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals. uni-muenchen.deuba.ar The stabilization energy (E(2)) associated with these interactions reveals the strength of electron delocalization. For this compound, significant interactions would be expected between the π orbitals of the phenyl rings and the π* antibonding orbitals of the carbonyl group, indicating charge delocalization. NBO analysis also provides natural population analysis (NPA) charges, which give a more chemically sound description of the atomic charge distribution than other methods. nih.gov
Molecular Electrostatic Potential (MEP) mapping visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net The MEP map is color-coded to indicate regions of different potential: red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would show a strong negative potential (red) around the carbonyl oxygen atom, identifying it as a primary site for hydrogen bonding and electrophilic interaction. The aromatic rings would show moderately negative potential (yellow to green), while the hydrogens would exhibit positive potential (blue). nih.govresearchgate.net
Global Reactivity Descriptors and Stability Assessments
Key descriptors include:
Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.
Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov
Chemical Potential (μ = -(I + A) / 2): Represents the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω = μ² / 2η): Measures the ability of a molecule to accept electrons. acs.org
These descriptors provide a quantitative framework for comparing the reactivity of different molecules. researchgate.net For this compound, the presence of both an electron-donating methyl group and an electron-withdrawing acetyl group would create a nuanced reactivity profile, which can be precisely quantified by these descriptors.
Table 1: Representative Global Reactivity Descriptors for a Biphenyl Derivative (Calculated via DFT) Note: These are example values for a related molecule to illustrate the concept, not specific experimental values for this compound.
| Descriptor | Symbol | Formula | Example Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 eV |
| LUMO Energy | ELUMO | - | -1.8 eV |
| Ionization Potential | I | -EHOMO | 6.5 eV |
| Electron Affinity | A | -ELUMO | 1.8 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 eV |
| Chemical Hardness | η | (I - A) / 2 | 2.35 eV |
| Chemical Potential | μ | -(I + A) / 2 | -4.15 eV |
| Electrophilicity Index | ω | μ² / 2η | 3.66 eV |
Exploration of in Vitro Biological Activities and Mechanistic Insights for Biphenyl Ethanone Derivatives
Investigations into In Vitro Antimicrobial Activities (Antibacterial, Antifungal)
Biphenyl (B1667301) derivatives have demonstrated a broad spectrum of antimicrobial properties. tsijournals.com The introduction of a biphenyl group into a molecular structure can enhance antifungal potency and selectivity. rsc.org Research into various analogs has provided insights into their efficacy against both bacterial and fungal pathogens.
Antibacterial Activity: Studies on biphenyl derivatives have shown moderate to good antibacterial activity against a range of Gram-positive and Gram-negative bacteria. tsijournals.com For instance, a series of synthesized biphenyl compounds were effective against Bacillus subtilis, Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa. tsijournals.com Further research into biphenyl and dibenzofuran (B1670420) derivatives revealed significant activity against antibiotic-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 3.13 µg/mL. nih.gov Specifically, compounds 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol and 5-(9H-carbazol-2-yl)benzene-1,2,3-triol showed the most potent activity against these resistant strains. nih.gov Similarly, novel amino ethanone (B97240) derivatives have been synthesized and screened, with some compounds emerging as potent agents against S. aureus and P. vulgaris. rjpn.org
Antifungal Activity: The antifungal potential of biphenyl derivatives is also well-documented. tsijournals.com Certain analogs have been specifically tested against fungal pathogens like Candida albicans. ajptonline.com In one study, a synthesized biphenyl derivative, SCPD4, showed maximum activity against C. albicans when compared to the standard drug ketoconazole. ajptonline.com The unique mechanism of action of some complex antifungal compounds, such as occidiofungin, which has sub-micromolar activity against azole and echinocandin-resistant fungi, highlights the potential for developing novel antifungals from diverse scaffolds. nih.gov The addition of a biphenyl moiety is considered a strategy to improve the antifungal selectivity and potency of compounds. rsc.org
| Derivative Class | Test Organism | Activity/Result | Reference |
|---|---|---|---|
| Biphenyl Derivatives | Bacillus subtilis, Staphylococcus epidermidis, E. coli, Pseudomonas aeruginosa | Moderate to good activity | tsijournals.com |
| Biphenyl Derivative (SCPD3) | E. coli (Gram-negative) | Maximum activity among tested compounds | ajptonline.com |
| Biphenyl Derivative (SCPD4) | Candida albicans (Fungus) | Maximum activity, comparable to Ketoconazole | ajptonline.com |
| 4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 6.25 µg/mL | nih.gov |
| 5-(9H-Carbazol-2-yl)benzene-1,2,3-triol | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 3.13 µg/mL | nih.gov |
| Amino Ethanone Derivatives (e.g., 8d, 8h) | S. aureus, P. vulgaris | Potent antibacterial agents | rjpn.org |
Research on Anti-Inflammatory Properties of Biphenyl-Ethanone Analogs
The biphenyl scaffold is a core component of several anti-inflammatory agents. tsijournals.com Flurbiprofen, a 2-arylpropionic acid derivative containing a biphenyl structure, is a well-known nonsteroidal anti-inflammatory drug (NSAID) that acts as a potent inhibitor of prostaglandin (B15479496) synthesis. mdpi.com Research has expanded to various biphenyl-ethanone analogs to explore their potential in modulating inflammatory pathways.
The mechanism of action for these compounds often involves the inhibition of key inflammatory mediators. Studies have shown that derivatives can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which in turn inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov The anti-inflammatory effects can also be mediated through the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govnih.govnih.gov For example, certain 2-benzylidene-1-indanone (B110557) derivatives, which are structurally related to biphenyl-ethanones, demonstrated dose-dependent inhibition of both TNF-α and IL-6 release in LPS-stimulated macrophages. nih.gov One derivative with a 5,6-dimethoxy substitution showed particularly promising effects on both IL-6 and TNF-α production, with inhibitory rates of 81.41% and 79.29%, respectively. nih.gov
| Compound/Derivative Class | Target/Assay | Result/Potency | Reference |
|---|---|---|---|
| Chalcone Derivatives (Bispiperazine linker) | In vitro anti-inflammatory activity | IC50 values of 0.42 and 0.82 µM | nih.gov |
| 2'-Hydroxychalconetriazole Hybrids | COX-2 Inhibition | IC50 = 0.037–0.041 µM | nih.gov |
| 2-Benzylidene-1-indanone Derivative (4d) | TNF-α Inhibition (LPS-induced) | 83.73% inhibition | nih.gov |
| 2-Benzylidene-1-indanone Derivative (8f) | IL-6 and TNF-α Inhibition (LPS-induced) | 81.41% (IL-6) and 79.29% (TNF-α) inhibition | nih.gov |
| Flurbiprofen | Prostaglandin Synthesis | Potent inhibitor | mdpi.com |
Studies on In Vitro Anticancer Activities
The biphenyl structural unit is present in compounds investigated for their anticancer properties. tsijournals.com Research on derivatives of the biphenyl-ethanone scaffold has revealed cytotoxic effects against various human cancer cell lines.
A study on brominated acetophenone (B1666503) derivatives demonstrated significant cytotoxicity. farmaciajournal.com One compound in this series exhibited remarkable activity against breast (MCF7), alveolar (A549), colorectal (Caco2), and prostate (PC3) adenocarcinoma cell lines, with IC50 values below 10 µg/mL for MCF7 and PC3 cells. farmaciajournal.com Importantly, this compound showed low cytotoxicity against a non-tumorigenic breast epithelial cell line (MCF12F), suggesting a degree of selectivity for cancer cells. farmaciajournal.com The mechanism for some of these derivatives is linked to their pro-oxidant potential, leading to an increase in intracellular reactive oxygen species (ROS) in cancer cells. farmaciajournal.com
Other research on benzofuran (B130515) derivatives, which can be considered related structures, also showed selective action towards chronic myelogenous leukemia (K562) cells. nih.gov The mechanism of action for these compounds was found to involve the induction of apoptosis, confirmed by Annexin V and Caspase-Glo 3/7 assays, and an increase in ROS generation. nih.gov
| Derivative Class/Compound | Cancer Cell Line | Activity/Result (IC50) | Reference |
|---|---|---|---|
| Brominated Acetophenone Derivative (5c) | Breast Adenocarcinoma (MCF7) | < 10 µg/mL | farmaciajournal.com |
| Prostate Adenocarcinoma (PC3) | < 10 µg/mL | farmaciajournal.com | |
| Alveolar Adenocarcinoma (A549) | 11.80 µg/mL | farmaciajournal.com | |
| Colorectal Adenocarcinoma (Caco2) | 18.40 µg/mL | farmaciajournal.com | |
| Benzofuran Derivative (6) | Chronic Myelogenous Leukemia (K562) | Selective action, induces apoptosis | nih.gov |
| Benzofuran Derivative (8) | Chronic Myelogenous Leukemia (K562) | Selective action, induces apoptosis | nih.gov |
| Mono- and Bis-1,2,3-triazole Derivatives (2, 13) | B16 Melanoma | Active at nanomolar levels (<1 µM) | nih.gov |
Enzyme Inhibition Studies and Mechanism of Action (e.g., Fatty Acid Amide Hydrolase (FAAH) Inhibition)
A key area of investigation for biphenyl-containing compounds is their ability to inhibit enzymes involved in pathological processes. Fatty Acid Amide Hydrolase (FAAH) has emerged as a significant therapeutic target for pain and inflammation, and biphenyl derivatives have been developed as potent inhibitors. researchgate.netnih.gov
FAAH is an integral membrane enzyme that degrades neuromodulating fatty acid amides like the endocannabinoid anandamide. researchgate.netnih.gov Pharmacological inhibition of FAAH elevates the levels of these endogenous lipids, producing analgesic and anti-inflammatory effects without the side effects associated with direct cannabinoid receptor agonists. nih.gov
Structural modifications of inhibitor scaffolds have shown that the inclusion of biphenyl groups can significantly improve both the inhibitory potency and selectivity towards FAAH. researchgate.net For instance, modifying carbamate (B1207046) inhibitors by replacing a phenyl group with a meta-biphenyl group resulted in a five-fold improvement in potency. nih.gov Further development of α-ketoheterocycle-based inhibitors led to the discovery of compounds with picomolar potency (IC50 = 0.3 ± 0.05 nM). researchgate.net Mechanistic studies revealed that one such potent biphenyl-containing compound inhibited FAAH in a rapid, selective, and noncompetitive pattern. researchgate.net These findings underscore the importance of the biphenyl moiety in designing highly effective FAAH inhibitors.
Structure-Activity Relationship (SAR) Studies for Biphenyl-Ethanone Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For biphenyl-ethanone derivatives, SAR analyses have provided valuable insights across different biological activities.
For Antimicrobial Activity: In a study of biphenyl and dibenzofuran derivatives, SAR analysis indicated that most of the synthesized compounds with polyhydric substitutions exhibited significant antibacterial activity against drug-resistant Gram-positive strains but had less effect on Gram-negative strains, demonstrating a degree of selectivity. nih.gov
For Anti-Inflammatory Activity: SAR studies on 2-benzylidene-1-indanone derivatives showed that the type and position of substituents on the phenyl rings greatly influence anti-inflammatory activity. nih.gov For example, while hydroxyl groups at certain positions reduced activity, methoxy (B1213986) substitutions were better tolerated, and a specific 5,6-dimethoxy substitution pattern on one of the rings resulted in the most potent inhibition of both IL-6 and TNF-α. nih.gov
For Enzyme Inhibition: In the development of FAAH inhibitors, SAR is well-defined. The introduction of a biphenyl group in place of a single phenyl ring is a key modification that enhances potency. researchgate.netnih.gov For S1P(1) receptor antagonists, chemical modifications to the biphenyl skeletal structure and the installation of a terminal hydroxyl group on an alkyl side-chain led to a derivative that was over 500-fold more potent than the original lead compound. researchgate.net This highlights how systematic structural changes to the biphenyl core and its substituents can dramatically improve biological activity.
Binding Affinity Studies with Specific Biological Targets (e.g., Enzymes, Receptors)
The therapeutic effects of biphenyl-ethanone derivatives are rooted in their ability to bind with high affinity and selectivity to specific biological targets like enzymes and receptors. The presence of the biphenyl, methoxy, and ethanone groups can enhance the binding affinity of a molecule towards its target. evitachem.com
Computational and experimental binding studies have elucidated these interactions at an atomic level. For FAAH inhibitors, rigid-receptor docking experiments using a homology model of the human FAAH enzyme have been performed. researchgate.net These studies highlighted that the efficacy of inhibitors can be attributed to key interactions within the enzyme's active site, such as the formation of hydrogen bonds with catalytic residues like SER241 and interactions with other important amino acids like PHE381. researchgate.net
In a different context, studies on S1P(1) receptor antagonists involved receptor-binding assays using cells expressing the human receptor to determine the binding affinity of newly synthesized biphenyl derivatives. researchgate.net Similarly, research on peptide analogs targeting the human melanocortin 1 receptor (hMC1R) has helped map a "pi-binding zone" within the receptor, which is crucial for the high affinity of certain ligands. nih.gov These studies collectively demonstrate that understanding the binding affinity and specific molecular interactions of biphenyl-containing compounds is essential for the rational design of more effective and selective therapeutic agents.
Applications of 1 4 Methyl 1,1 Biphenyl 3 Yl Ethanone As a Key Synthetic Intermediate
Role in the Development of Pharmaceutical Precursors
The biphenyl (B1667301) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The presence of both a ketone functional group and a biphenyl structure in 1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone makes it a precursor of significant interest for the synthesis of complex pharmaceutical agents. The ketone can be readily transformed into various other functional groups, such as alcohols, amines, or heterocyclic rings, which are crucial for biological activity.
Biphenyl-containing structures are key components in drugs targeting a range of conditions. For instance, the anti-inflammatory drug Felbinac is a biphenyl derivative, and the structural motif is central to the class of angiotensin II receptor blockers (sartans) used for hypertension. More specifically, intermediates with a ketone group on a biphenyl or related aryl structure are pivotal in the synthesis of COX-2 inhibitors like Etoricoxib (B1671761). The synthesis of Etoricoxib involves the coupling of a substituted pyridine (B92270) ethanone (B97240) with a phenyl derivative, highlighting the industrial importance of ketone-bearing bi-aryl compounds as pharmaceutical intermediates. google.comgoogle.com
The general synthetic utility of such ketones is well-established. They can undergo a wide array of reactions, including:
Reduction to form secondary alcohols.
Reductive amination to produce amines.
Condensation reactions to build larger, more complex heterocyclic systems.
Alpha-halogenation to introduce a reactive handle for further substitution.
These transformations allow chemists to use this compound as a starting point to generate a library of diverse molecules for screening and development of new therapeutic agents. While direct synthesis of a marketed drug from this specific compound is not prominently documented, its structural elements are archetypal for a pharmaceutical precursor. evitachem.com
Utility in the Synthesis of Agrochemical Compounds
In the field of agrochemicals, which includes herbicides, insecticides, and fungicides, complex molecular structures are often required to achieve high efficacy and selectivity. Biphenyl derivatives are known to exhibit potent biological activity in this sector. The fungicidal properties of certain biphenyl compounds, for example, have been a subject of significant research.
The structural framework of this compound serves as a robust starting point for creating novel agrochemical candidates. The biphenyl core can be further functionalized, and the acetyl group provides a reactive site for constructing more elaborate side chains or heterocyclic systems, which are common features in modern pesticides. For instance, nitropyridine derivatives, which can be seen as structural analogues in terms of complex aromatic systems, are used as precursors for a wide range of bioactive molecules, including herbicides and insecticides. nih.gov The synthetic versatility of the ketone group allows for the introduction of toxophoric groups or moieties that modulate the compound's solubility, stability, and interaction with biological targets in pests and plants.
Contribution to Material Science (e.g., Specialty Chemicals, Liquid Crystal (LC) Building Blocks, Photonic Materials)
The application of this compound and its isomers extends into material science, particularly in the synthesis of liquid crystals (LCs) and other specialty polymers. Chemical suppliers categorize the closely related isomer, 1-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanone, as a liquid crystal building block, which strongly suggests a similar potential for the 3-yl isomer. ambeed.com
The key to this application lies in the compound's molecular shape. The 1,3-substitution pattern on one of the phenyl rings gives the molecule a "bent" or "banana" shape. Such bent-core molecules are known to form unique liquid crystalline phases, distinct from the more common rod-like (calamitic) liquid crystals. ajchem-a.com These phases can exhibit properties like ferroelectricity, making them of great interest for advanced display technologies and photonic devices. The combination of a rigid biphenyl core, the bent geometry, and the potential for further modification makes this compound a valuable synthon for creating novel materials with tailored optoelectronic properties.
The trifluoromethyl group, for instance, is often incorporated into liquid crystal structures to modify properties like dielectric anisotropy. nih.gov The methyl group in this compound could similarly be varied to fine-tune the mesomorphic (liquid crystalline) properties of the final material.
Table 1: Related Biphenyl Derivatives and their Applications in Material Science
| Compound/Structural Class | Application Area | Rationale |
| 1-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanone | Liquid Crystal (LC) Building Block | The linear, rod-like shape is conducive to forming nematic or smectic LC phases. |
| 1,3-Disubstituted Benzene (B151609) Derivatives | Bent-Core Liquid Crystals | The substitution pattern creates a "bent" molecular geometry, leading to unique LC phases. ajchem-a.com |
| Fluorinated Biphenyls | Liquid Crystals with Negative Dielectric Anisotropy | The C-F bond introduces a strong dipole, influencing the material's response to electric fields. beilstein-journals.org |
| p-Alkoxybenzoic Acids | Self-Assembled Liquid Crystals | Hydrogen bonding and molecular shape drive the formation of liquid crystalline phases. researchgate.net |
Synthesis of Tailored Bioactive Biphenyl Derivatives
Beyond its role as a precursor, this compound is a platform for synthesizing novel, tailored biphenyl derivatives with specific biological activities. The true value of a synthetic intermediate lies in the diversity of structures that can be accessed from it. The ketone functional group is exceptionally versatile for this purpose. sigmaaldrich.com
For example, multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step, often utilize ketone-bearing substrates. A three-component reaction involving a ketone, an amine, and another carbonyl compound can lead to the formation of highly substituted pyridines or other heterocyclic systems, which are prevalent in bioactive compounds. nih.gov The synthesis of various biologically active molecules, from potential anticancer agents to central nervous system modulators, often begins with a ketone intermediate that is elaborated into a more complex final structure. beilstein-journals.orgnih.gov
The reactivity of the acetyl group allows for a range of chemical transformations that can be used to explore the structure-activity relationship of new biphenyl series.
Table 2: Potential Synthetic Transformations of this compound for Bioactive Derivative Synthesis
| Reaction Type | Reagents/Conditions | Resulting Functional Group/Structure | Potential Biological Relevance |
| Oxidative Rearrangement | NBS, Base | Deacetylated hydroxylated biphenyl | Altered receptor binding, modified metabolic profile. rsc.org |
| Willgerodt-Kindler Reaction | Sulfur, Morpholine | Thioamide, subsequently hydrolyzed to a carboxylic acid | Introduces a key acidic functional group common in many drugs. |
| Mannich Reaction | Formaldehyde, Secondary Amine | β-Aminoketone | Introduces a basic nitrogen atom, often crucial for solubility and receptor interaction. |
| Gewald Reaction | Sulfur, Cyanoacetamide | Substituted aminothiophene | Access to a different class of bioactive heterocyclic compounds. |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester, Ammonia | Dihydropyridine ring | Core structure of calcium channel blockers. |
Through these and other synthetic routes, this compound provides a gateway to a vast chemical space of novel biphenyl derivatives for evaluation as potential new medicines, agrochemicals, and advanced materials. ambeed.com
Future Research Directions and Perspectives on 1 4 Methyl 1,1 Biphenyl 3 Yl Ethanone Chemistry
Development of Novel Derivatization Strategies for Enhanced Biological and Material Applications
The functionalization of the 1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone core is a promising area for future research. The development of novel derivatization strategies can lead to new molecules with enhanced properties for both biological and material science applications. The presence of the ketone and the biphenyl (B1667301) rings provides multiple sites for chemical modification.
Future efforts will likely focus on reactions targeting the acetyl group and the aromatic rings. For instance, the ketone functionality can be a versatile handle for a variety of transformations.
Table 1: Potential Derivatization Reactions of the Acetyl Group
| Reaction Type | Reagents and Conditions | Potential Products |
| Reduction | Sodium borohydride (B1222165) (NaBH4), Methanol | 1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanol |
| Oxidation | Potassium permanganate (B83412) (KMnO4), acidic conditions | 4'-Methyl-[1,1'-biphenyl]-3-carboxylic acid |
| Aldol (B89426) Condensation | Aromatic aldehydes, base catalyst | Chalcone derivatives |
| a-Halogenation | N-Bromosuccinimide (NBS), radical initiator | a-Bromo-1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone |
Furthermore, the biphenyl scaffold can be functionalized through electrophilic aromatic substitution reactions. The directing effects of the acetyl and methyl groups will influence the position of new substituents, allowing for the synthesis of a diverse library of derivatives. The exploration of greener derivatization methods, such as those utilizing microwave irradiation or ultrasound, could also be a significant research focus.
Advanced Mechanistic Studies of Chemical Transformations and Reaction Pathways
A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and designing new synthetic routes. Future research should delve into detailed mechanistic studies of key reactions.
One of the primary synthetic routes to this compound is the Suzuki cross-coupling reaction. While this is a well-established method, in-depth mechanistic studies for this specific substrate can provide valuable insights. For instance, investigating the oxidative addition, transmetalation, and reductive elimination steps can help in the development of more efficient catalytic systems.
Table 2: Focus Areas for Mechanistic Studies of Suzuki Cross-Coupling
| Mechanistic Aspect | Investigative Techniques | Potential Insights |
| Ligand Effects | Use of various phosphine (B1218219) or N-heterocyclic carbene ligands | Optimization of catalyst stability and activity |
| Solvent and Base Effects | Screening of different solvent systems and bases | Improved reaction rates and yields |
| Kinetic Studies | Reaction rate monitoring via techniques like HPLC or GC | Elucidation of the rate-determining step |
Additionally, mechanistic investigations into the derivatization reactions, such as the regioselectivity of electrophilic substitution on the biphenyl rings, will be essential for the controlled synthesis of specific isomers.
Integration of Comprehensive Computational and Experimental Approaches
The synergy between computational chemistry and experimental work offers a powerful tool for accelerating research. For this compound, computational studies can predict molecular properties, guide experimental design, and help in the interpretation of results.
Density Functional Theory (DFT) calculations can be employed to study the electronic structure, molecular geometry, and spectroscopic properties of the molecule and its derivatives. zendy.io Such studies can predict the most stable conformations, which is particularly relevant for biphenyl systems due to the potential for restricted rotation around the central carbon-carbon bond, a phenomenon known as atropisomerism. libretexts.org
Table 3: Potential Applications of Computational Chemistry
| Computational Method | Property to be Investigated | Potential Impact on Research |
| DFT | Molecular geometry, vibrational frequencies, electronic properties | Prediction of spectroscopic data (IR, NMR) and reactivity |
| Molecular Docking | Binding affinity and mode of interaction with biological targets | Identification of potential protein targets for drug discovery |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction mechanisms in a simulated biological environment | Understanding enzyme-catalyzed transformations |
By combining computational predictions with experimental validation, researchers can more efficiently explore the chemical space of this compound and its derivatives.
Exploration of New Biological Targets and Pathways in In Vitro Systems
The biphenyl motif is present in numerous biologically active compounds, suggesting that derivatives of this compound could exhibit interesting pharmacological properties. Future research should focus on the systematic in vitro screening of a library of its derivatives against a wide range of biological targets.
Given that related biphenyl structures have shown potential as antimicrobial and anticancer agents, initial investigations could focus on these areas. High-throughput screening assays can be used to identify initial "hit" compounds. Subsequent structure-activity relationship (SAR) studies would then be conducted to optimize the potency and selectivity of these hits.
Table 4: Potential In Vitro Biological Screening Targets
| Therapeutic Area | Potential Molecular Targets | Rationale |
| Oncology | Kinases, Farnesyltransferase | Biphenyl moieties are found in some kinase and farnesyltransferase inhibitors. |
| Infectious Diseases | Bacterial or fungal enzymes | The lipophilic nature of the biphenyl scaffold can facilitate membrane disruption or enzyme inhibition. |
| Inflammation | Cyclooxygenase (COX) enzymes | Some non-steroidal anti-inflammatory drugs (NSAIDs) contain a biphenyl core. |
The identification of novel biological activities would open up new avenues for the development of this class of compounds as potential therapeutic agents.
Q & A
Q. Key Variables :
- Catalyst choice (Pd vs. Lewis acids) impacts regioselectivity.
- Solvent polarity and temperature affect reaction rates and byproduct formation.
What spectroscopic and crystallographic methods are critical for characterizing this compound?
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, the methyl group at 4' appears as a singlet (~δ 2.35 ppm), while the ethanone carbonyl resonates at ~δ 207 ppm in ¹³C NMR .
- X-ray Diffraction (XRD) : Resolves biphenyl torsion angles and confirms the planar ethanone moiety. Crystallographic data (e.g., C-C bond lengths: 1.48–1.52 Å) validate computational models .
- FTIR : Strong carbonyl stretch at ~1680 cm⁻¹ and aromatic C-H bends at ~750–800 cm⁻¹ .
How do computational methods like DFT and molecular docking enhance understanding of this compound’s reactivity and applications?
Q. Advanced
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain electrophilic substitution preferences. For example, the 3-position’s electron density favors acylation .
- AutoDock Vina : Screens binding affinities for drug discovery. Docking studies with cytochrome P450 enzymes (e.g., CYP3A4) suggest potential metabolic pathways or inhibitory effects .
Q. Methodological Steps :
Optimize geometry using B3LYP/6-31G(d).
Calculate electrostatic potential surfaces to identify reactive sites.
Dock into protein active sites (e.g., PDB: 1TQN) with a grid size of 20 ų .
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Q. Advanced
- Case Example : Discrepancies in ¹H NMR splitting patterns may arise from dynamic rotational isomerism in the biphenyl system.
- Resolution Strategies :
What are the compound’s potential applications in medicinal chemistry, and how are derivatives optimized?
Q. Advanced
- Biological Activity : Serves as a precursor for anti-cancer agents (e.g., imidazole derivatives targeting breast cancer cells MCF-7). Derivatives with electron-withdrawing groups (e.g., -F, -NO₂) enhance cytotoxicity .
- Optimization Workflow :
How do steric and electronic effects influence regioselectivity in further functionalization?
Q. Advanced
- Steric Effects : The 4'-methyl group directs electrophiles to the less hindered 2- or 5-positions of the biphenyl system.
- Electronic Effects : Electron-donating groups (e.g., -OCH₃) activate the ring for nitration or halogenation. For example, nitration at the 5-position occurs under HNO₃/H₂SO₄ at 0°C .
- Case Study : Competitive Friedel-Crafts alkylation vs. acylation pathways under varying Lewis acid concentrations .
What environmental and safety considerations are critical when handling this compound?
Q. Basic
- Safety Data : Limited toxicity data, but structural analogs (e.g., acetophenones) suggest moderate irritation risks. Use PPE (gloves, goggles) and work in a fume hood .
- Waste Management : Quench Lewis acid residues with ice-water before disposal. Avoid aqueous release due to potential bioaccumulation .
How is this compound utilized in materials science, particularly in polymer or catalyst design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
